molecular formula C14H17NO6 B11481255 (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide

(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide

Cat. No.: B11481255
M. Wt: 295.29 g/mol
InChI Key: XTRAVUVNFBIYHT-ONEGZZNKSA-N
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Description

(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring system, which is a common motif in many bioactive molecules, and an amide linkage, which is crucial for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation of the hydroxyl groups on the benzodioxole ring using methyl iodide and a base such as potassium carbonate.

    Formation of the Amide Linkage: The amide linkage is formed by reacting the benzodioxole derivative with (2E)-3-(2-hydroxyethyl)prop-2-enoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring system can interact with enzymes and receptors, modulating their activity. The amide linkage allows the compound to form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the hydroxyethyl group.

    (2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-methylprop-2-enamide: Contains a methyl group instead of the hydroxyethyl group.

Uniqueness

(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide is unique due to the presence of the hydroxyethyl group, which enhances its solubility and potential for hydrogen bonding, leading to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide

InChI

InChI=1S/C14H17NO6/c1-18-12-9(3-4-11(17)15-5-6-16)7-10-13(14(12)19-2)21-8-20-10/h3-4,7,16H,5-6,8H2,1-2H3,(H,15,17)/b4-3+

InChI Key

XTRAVUVNFBIYHT-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1/C=C/C(=O)NCCO)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C=C1C=CC(=O)NCCO)OCO2)OC

Origin of Product

United States

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